N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
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Overview
Description
The compound “N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 2,4-dimethylphenyl group is a common substituent in organic chemistry, known for its stability .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3,4-oxadiazole ring, for example, would contribute to the compound’s rigidity and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Chemical Transformations and Structural Analysis
Heterocyclic compounds, including 1,3,4-oxadiazole derivatives, are synthesized through various chemical transformations, showcasing their versatility in organic synthesis. For instance, 5-arylisoxazole-3-carboxylic acids undergo rearrangement to form 1,2,5-oxadiazoles, demonstrating the potential for creating structurally diverse molecules (Potkin et al., 2012).
Antidepressant and Anticonvulsant Activities
Novel pyrazole derivatives, including oxadiazole derivatives, have been evaluated for their antidepressant and anticonvulsant activities. These studies suggest the potential of oxadiazole derivatives in developing therapeutic agents (Abdel‐Aziz et al., 2009).
Optoelectronic Properties
Oxadiazole derivatives have been incorporated into molecular wires and polymers, showing significant optoelectronic properties. These materials are of interest for applications in electronics and photonics, indicating the role of oxadiazole derivatives in materials science (Wang et al., 2006).
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-oxadiazole N-Mannich bases has demonstrated antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines. This research highlights the potential of oxadiazole derivatives in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Photochemical and Photoreleasable Applications
Studies on the photochemical behavior of oxadiazole derivatives and their use as photoreleasable protecting groups for carboxylic acids illustrate the utility of these compounds in developing photo-responsive materials and in photopharmacology (Klan et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
The compound’s interaction with its targets leads to overexcitation, paralysis, and death in insects . This is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its driven inhibition of the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The inhibition of monoamine oxidases and prostaglandins also indicates that it may impact metabolic pathways related to these molecules .
Pharmacokinetics
Similar compounds are generally less harmful to mammals, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action result in overexcitation, leading to paralysis and death in insects . This suggests that the compound may be useful as an insecticide or pesticide .
Action Environment
Similar compounds are used in a variety of environments, suggesting that they may be stable and effective under a range of conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-11-7-8-14(12(2)9-11)18-22-23-20(27-18)21-17(24)15-10-13-5-3-4-6-16(13)26-19(15)25/h3-10H,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTMQUAUJXNYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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